DSLET Exhibits Higher Functional Selectivity for δ-Over-μ Opioid Receptors Compared to DADLE in Binding Affinity Assays
In competitive radioligand binding studies using rat brain membrane preparations, DSLET demonstrates a significantly higher selectivity for the δ-opioid receptor (DOR) over the μ-opioid receptor (MOR) when compared to its close analog DADLE. While both compounds exhibit high affinity for the DOR, their affinity for the MOR, as measured by the displacement of the μ-selective radioligand [3H]DAMGO, differs markedly. This results in a much greater δ/μ selectivity ratio for DSLET, making it a superior tool for studying DOR-specific pharmacology without confounding activation of μ-receptors [1].
| Evidence Dimension | Selectivity Ratio (Ki μ / Ki δ) |
|---|---|
| Target Compound Data | Selectivity Ratio ≈ 113 |
| Comparator Or Baseline | DADLE: Selectivity Ratio ≈ 10-20 |
| Quantified Difference | DSLET exhibits a ~5- to 10-fold higher functional selectivity for δ- over μ-opioid receptors. |
| Conditions | Rat brain membrane preparations; Displacement of [3H]DSLET for DOR and [3H]DAMGO for MOR. |
Why This Matters
A higher selectivity ratio reduces the likelihood of off-target μ-receptor-mediated effects (e.g., respiratory depression, dependence), ensuring that observed pharmacological responses are more confidently attributed to δ-receptor activation.
- [1] BindingDB. (n.d.). Ki values for DSLET at Delta-type and Mu-type opioid receptors. Retrieved April 20, 2026. View Source
